molecular formula C13H19NO2S B2386100 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide CAS No. 2034492-40-3

2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide

Cat. No.: B2386100
CAS No.: 2034492-40-3
M. Wt: 253.36
InChI Key: GXPAVEGJCRDHHP-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can involve several synthetic routes. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . Another approach involves the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are typical methods for synthesizing thiophene derivatives .

Chemical Reactions Analysis

2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can act as inhibitors of certain enzymes or as ligands for specific receptors .

Comparison with Similar Compounds

2-cyclopropyl-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)acetamide can be compared with other thiophene derivatives such as:

These compounds share the thiophene ring structure but differ in their substituents and pharmacological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-cyclopropyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9(15)12-5-4-11(17-12)6-7-14-13(16)8-10-2-3-10/h4-5,9-10,15H,2-3,6-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPAVEGJCRDHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)CC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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